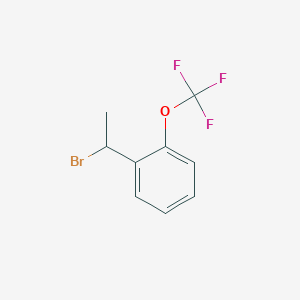

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene involves several key steps, highlighting its chemical versatility and reactivity. For instance, treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) generates various bromophenyllithium intermediates, which can further react to yield naphthalene derivatives through aryne intermediates. These processes demonstrate the compound's role in synthesizing naphthalenes and the influence of temperature on its reactivity and isomerization behavior (Schlosser & Castagnetti, 2001).

Molecular Structure Analysis

The molecular structure of related compounds, such as bromomethyl-substituted benzenes, has been extensively studied. These studies often involve X-ray crystallography to determine precise molecular geometries and understand intermolecular interactions, such as van der Waals forces, hydrogen bonding, and halogen interactions, which are crucial for understanding the chemical behavior of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene and its derivatives (Arockia Samy & Alexander, 2012).

Applications De Recherche Scientifique

Aryne Chemistry and Organic Synthesis

A significant application of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene is in the synthesis of naphthalenes and naphthols through aryne chemistry. The compound, upon treatment with lithium diisopropylamide (LDA), generates intermediates that can be trapped or isomerized to afford various phenyllithiums. These intermediates are crucial for the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, which can undergo further transformations to produce trifluoromethoxy-1-naphthols or brominated derivatives. These reactions showcase the compound's utility in constructing complex aromatic structures, essential for materials science and pharmaceutical development (Schlosser & Castagnetti, 2001).

Benzylation of Alcohols

Another application is in the benzylation of alcohols, where 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene, among other compounds, has been used to convert alcohols into benzyl ethers. This transformation is crucial for protecting alcohol functionalities during synthetic procedures, highlighting the compound's role in facilitating complex organic synthesis and modification of molecules for drug discovery and development processes (Poon & Dudley, 2006).

Organometallic Synthesis

The compound also serves as a starting material for the synthesis of organometallic compounds. For instance, its derivatives have been synthesized through palladium-catalyzed cross-coupling reactions, characterizing their electrochemical properties to explore their potential in electronic and photovoltaic applications. This underscores the compound's relevance in creating materials with novel electronic properties for use in technology and renewable energy sectors (Fink et al., 1997).

Radical Addition Reactions

Additionally, 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene participates in radical addition reactions. These reactions are fundamental in constructing carbon-carbon bonds, a critical step in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The ability to engage in such reactions highlights the compound's versatility and utility in organic synthesis, enabling the creation of a wide array of complex molecules (Yorimitsu et al., 2001).

Propriétés

IUPAC Name |

1-(1-bromoethyl)-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6(10)7-4-2-3-5-8(7)14-9(11,12)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDPEHNTQROBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)

![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)

![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)

![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)

![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)